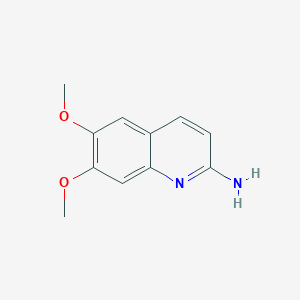

6,7-Dimethoxyquinolin-2-amine

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgnih.govnih.gov Historically, the importance of the quinoline nucleus was cemented by the discovery of quinine (B1679958), an alkaloid isolated from the bark of the Cinchona tree in 1820, which became a crucial treatment for malaria. nih.govrsc.org This initial discovery paved the way for the development of a multitude of quinoline-based drugs.

The versatility of the quinoline ring system allows for the creation of a large number of structurally diverse derivatives, which has facilitated the exploration of its wide-ranging biological and biochemical activities. nih.gov Compounds containing the quinoline core have demonstrated a remarkable array of therapeutic properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. rsc.orgnih.govbiointerfaceresearch.com Its established role in successful drugs has solidified its status as a "privileged structure" in drug design, indicating its ability to bind to multiple biological targets. bohrium.comtandfonline.commdpi.com

The synthetic accessibility of quinoline and its derivatives further enhances its significance. nih.gov A variety of synthetic methods, both classical and modern, allow chemists to readily modify the quinoline core, introducing different functional groups to fine-tune its pharmacological properties. nih.gov This adaptability is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Overview of Functionalized Quinoline Motifs in Drug Discovery

Functionalized quinoline motifs are integral to many approved drugs and investigational candidates. For example, the 4-aminoquinoline (B48711) subclass, which includes the well-known antimalarial drug chloroquine (B1663885), highlights the impact of a specific functionalization pattern. rsc.org Similarly, fluoroquinolones, characterized by a fluorine atom and other substituents, are a major class of antibacterial agents. rsc.org

Research has shown that specific substitutions can lead to a wide range of pharmacological effects:

Anticancer Activity: Many quinoline derivatives have been developed as anticancer agents that can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. rsc.orgnih.gov The substitution pattern on the quinoline ring is critical for their mechanism of action, which can include the inhibition of tyrosine kinases, proteasomes, and DNA repair processes. nih.gov

Antimalarial Activity: The history of quinoline in medicine is deeply rooted in antimalarial drugs. bohrium.com The development of compounds like mefloquine (B1676156) and primaquine (B1584692), alongside chloroquine, showcases how modifications to the quinoline scaffold can combat parasitic resistance. rsc.orgbohrium.com

Antimicrobial and Antiviral Activity: Functionalized quinolines have been investigated for their efficacy against various pathogens. rsc.orgnih.gov The development of new derivatives is driven by the need to overcome drug resistance in bacteria and the emergence of new viral threats. rsc.org

Other Therapeutic Areas: The application of functionalized quinolines extends to anti-inflammatory, anticonvulsant, and cardiovascular activities, demonstrating the broad therapeutic potential of this scaffold. nih.govbiointerfaceresearch.com

The ability to create hybrid molecules, combining the quinoline motif with other pharmacologically active moieties, has also opened new avenues for developing drugs with dual modes of action or improved therapeutic profiles. nih.gov

Research Context of 6,7-Dimethoxyquinolin-2-amine within Quinoline Chemistry

Within the vast landscape of quinoline chemistry, specific derivatives are investigated for their unique properties and potential applications. This compound is one such compound, characterized by an amino group at the 2-position and two methoxy (B1213986) groups at the 6- and 7-positions of the quinoline ring. The presence and position of these functional groups define its chemical reactivity and biological interactions.

The dimethoxy substitution at the 6- and 7-positions is a feature found in other biologically active quinolines. For instance, the 6,7-dimethoxyquinoline (B1600373) scaffold is a key intermediate in the synthesis of several antineoplastic agents, including cabozantinib (B823) and tivozanib, which are tyrosine kinase inhibitors. smolecule.com This suggests that this substitution pattern may contribute to interactions with specific biological targets. Research on related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has shown that the methoxy groups can form hydrogen bonds with amino acid residues in the binding pockets of enzymes like topoisomerase I. nih.gov

The 2-aminoquinoline (B145021) substructure is also a subject of significant research interest. researchgate.net Derivatives of 2-aminoquinoline have been explored for various therapeutic purposes, including the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. nih.govacs.org The amino group at the 2-position can undergo various chemical reactions, such as nucleophilic substitution and condensation, allowing for further functionalization and the creation of diverse chemical libraries for screening.

Therefore, this compound exists at the intersection of two important areas of quinoline research. Its derivatives are being explored for their potential as anticancer agents and neuropharmacological drugs. The compound itself serves as a valuable chemical probe in biological studies to investigate receptor interactions and as an intermediate in organic synthesis for producing more complex molecules.

Historical Perspectives on 2-Aminoquinoline Research

The study of quinoline derivatives has a rich history dating back to the 19th century. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Shortly after, in 1842, Charles Gerhardt obtained a similar compound from the distillation of quinine, an alkaloid from the Cinchona tree. This early work laid the groundwork for nearly two centuries of research into this important class of heterocyclic compounds.

The development of synthetic aminoquinolines gained significant momentum in the 20th century, largely driven by the search for new antimalarial drugs. The first synthesized aminoquinoline, chloroquine, was developed in 1934 based on the structure of quinine. nih.gov This was followed by the synthesis of hydroxychloroquine (B89500) in 1946, and a range of other 4- and 8-aminoquinolines like primaquine and mefloquine. nih.gov These efforts were aimed at overcoming drug resistance and reducing side effects. nih.gov

While much of the early focus was on 4- and 8-aminoquinolines for their antimalarial properties, research into 2-aminoquinolines has also evolved. Initially, the synthesis of 2-aminoquinolines was a fundamental aspect of exploring the chemical space of quinoline derivatives. Over time, specific biological activities associated with the 2-aminoquinoline scaffold began to emerge. More recently, research has focused on the diverse therapeutic potential of 2-aminoquinoline derivatives, moving beyond their historical context. researchgate.net Modern synthetic methods, including metal-catalyzed reactions and organocatalysis, have greatly expanded the ability to create novel 2-aminoquinoline compounds with a wide range of functionalities. researchgate.net This has led to the investigation of 2-aminoquinolines for applications in areas such as neurodegenerative diseases and as potential anticancer agents. nih.govijresm.com

Table 1: Key Quinoline-Based Drugs and Their Applications This table is scrollable horizontally.

| Drug Name | Quinoline Class | Primary Application |

|---|---|---|

| Quinine | Amino alcohol | Antimalarial rsc.org |

| Chloroquine | 4-Aminoquinoline | Antimalarial rsc.org |

| Mefloquine | Amino alcohol | Antimalarial rsc.org |

| Primaquine | 8-Aminoquinoline | Antimalarial rsc.org |

| Ciprofloxacin | Fluoroquinolone | Antibacterial rsc.org |

| Topotecan | Camptothecin analogue | Anticancer rsc.org |

| Bedaquiline | Diarylquinoline | Antitubercular rsc.org |

| Cabozantinib | Substituted quinoline | Anticancer (Tyrosine Kinase Inhibitor) researchgate.net |

| Lenvatinib | Substituted quinoline | Anticancer (VEGFR-2 Inhibitor) researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHIZHJVEUNKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dimethoxyquinolin 2 Amine and Its Derivatives

Classical Quinoline (B57606) Synthesis Approaches Applicable to 6,7-Dimethoxyquinolin-2-amine

Traditional methods for quinoline synthesis, established in the late 19th and early 20th centuries, remain relevant for their robustness and scalability. The application of these methods to the synthesis of this compound often requires the preparation of appropriately substituted precursors.

Friedländer Synthesis Variations

The Friedländer synthesis is a versatile and widely used method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.gov For the synthesis of this compound, this approach would necessitate the use of either 2-amino-4,5-dimethoxybenzaldehyde (B1599635) or 2'-amino-4',5'-dimethoxyacetophenone as the key starting material.

The synthesis of these precursors is a critical first step. For instance, 2'-amino-4',5'-dimethoxyacetophenone is a known compound and can be prepared from commercially available starting materials. biosynth.comsigmaaldrich.com One potential route to the required 2-amino-4,5-dimethoxyaryl carbonyl compounds involves the nitration of a dimethoxybenzene derivative, followed by reduction of the nitro group to an amine. For example, 2-amino-4,5-dimethoxybenzoic acid can be synthesized from methyl-4,5-dimethoxy-2-nitrobenzoate through hydrolysis and subsequent hydrogenation. chemicalbook.com

Once the precursor is obtained, the Friedländer reaction can proceed. A general representation of this approach is the reaction of 2'-amino-4',5'-dimethoxyacetophenone with a reagent that can provide the C2-N1 fragment of the quinoline ring, such as a cyanamide (B42294) or a related species, under acidic or basic conditions. A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound, which can circumvent the need to isolate the sometimes unstable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov

Table 1: Examples of Friedländer Synthesis Precursors and Conditions

| 2-Aminoaryl Carbonyl Precursor | Reagent with α-Methylene Group | Catalyst/Conditions | Product Type |

| 2-Amino-4,5-dimethoxybenzaldehyde | Acetonitrile (B52724) | Base (e.g., NaOH) | 2-Amino-6,7-dimethoxyquinoline |

| 2'-Amino-4',5'-dimethoxyacetophenone | Ethyl cyanoacetate | Base (e.g., Piperidine) | Substituted 2-amino-6,7-dimethoxyquinoline |

| 2-Nitro-4,5-dimethoxybenzaldehyde | Ketone | Fe/AcOH (in situ reduction) | Substituted 6,7-dimethoxyquinoline (B1600373) |

Skraup Synthesis Approaches

The Skraup synthesis is another classical method for quinoline formation, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net A direct application of the Skraup synthesis to 3,4-dimethoxyaniline (B48930) would yield 6,7-dimethoxyquinoline, but not the desired 2-amino derivative.

To adapt the Skraup synthesis for the preparation of 2-aminoquinolines, modifications are necessary. One conceptual approach would involve the use of a substituted aniline that already contains a precursor to the 2-amino group, or a variation of the reaction conditions that promotes amination at the 2-position. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can be incompatible with many functional groups, limiting its utility for the direct synthesis of highly functionalized quinolines like this compound. Therefore, this method is generally less favored for the direct synthesis of such compounds.

Modern Synthetic Strategies for 2-Aminoquinoline (B145021) Scaffolds

Contemporary organic synthesis has introduced a variety of more sophisticated and often milder methods for the construction of the 2-aminoquinoline core, many of which rely on transition metal catalysis.

Transition Metal-Catalyzed Reaction Routes

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2-aminoquinolines. iaea.org These methods often offer high efficiency, selectivity, and functional group tolerance. Common strategies include the coupling of a 2-haloaniline with an alkyne followed by cyclization, or the direct C-H amination of a pre-formed quinoline ring.

For the synthesis of this compound, a plausible route would involve the palladium-catalyzed coupling of a 2-halo-3,4-dimethoxyaniline derivative with a suitable aminating agent. Alternatively, a 2-chloro-6,7-dimethoxyquinoline (B1353144) could be subjected to amination via a Buchwald-Hartwig or Ullmann-type coupling reaction. These reactions typically employ palladium or copper catalysts with appropriate ligands and bases. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Table 2: Overview of Transition Metal-Catalyzed Approaches to 2-Aminoquinolines

| Starting Material | Coupling Partner/Reagent | Catalyst System | Reaction Type |

| 2-Iodo-3,4-dimethoxyaniline | Terminal Alkyne/Amine source | Pd catalyst, Ligand, Base | Annulation |

| 2-Chloro-6,7-dimethoxyquinoline | Amine (e.g., NH3, Benzophenone imine) | Pd or Cu catalyst, Ligand, Base | Cross-coupling Amination |

| 3,4-Dimethoxyaniline | α,β-Unsaturated aldehyde/ketone | Ru or Rh catalyst | Oxidative Annulation |

Gold-Catalyzed Annulation Methods

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in activating alkynes towards nucleophilic attack. A common strategy for the synthesis of 2-aminoquinolines involves the intermolecular [4+2] annulation of 2-ethynylanilines with ynamides. nih.gov

To apply this to the target molecule, a 2-ethynyl-4,5-dimethoxyaniline would be required as the starting material. The reaction of this substrate with an ynamide in the presence of a gold catalyst would be expected to yield the corresponding 2-amino-6,7-dimethoxyquinoline derivative. The regioselectivity of this reaction is generally high, providing a direct route to the desired isomer.

Selenium-Catalyzed Cyclization Processes

More recently, selenium-catalyzed reactions have been developed for the synthesis of 2-aminoquinolines. researchgate.netresearchgate.net One such method involves the selenium-catalyzed cyclization of 2-vinylanilines with isonitriles. researchgate.net This approach offers a metal-free alternative for the construction of the 2-aminoquinoline scaffold.

For the synthesis of this compound using this methodology, a 2-vinyl-4,5-dimethoxyaniline would be the key precursor. The reaction of this substrate with an isonitrile in the presence of a selenium catalyst, often elemental selenium, under an air atmosphere can afford the desired 2-aminoquinoline derivative in good to excellent yields. This reaction is notable for its operational simplicity and the use of a low-toxicity catalyst.

Table 3: Summary of Modern Synthetic Strategies

| Method | Key Precursor | Reagent | Catalyst | Key Features |

| Transition Metal-Catalysis | 2-Halo- or 2-alkynyl-dimethoxyaniline | Amine source or alkyne | Pd, Cu, Ru, Rh | High efficiency and functional group tolerance |

| Gold-Catalyzed Annulation | 2-Ethynyl-4,5-dimethoxyaniline | Ynamide | Au(I) or Au(III) complex | Mild reaction conditions, high regioselectivity |

| Selenium-Catalyzed Cyclization | 2-Vinyl-4,5-dimethoxyaniline | Isonitrile | Elemental Selenium | Metal-free, operationally simple |

Dehydrogenative Condensation and Coupling Reactions

Dehydrogenative condensation and coupling reactions represent an atom-economical and environmentally benign approach for the synthesis of quinoline scaffolds. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the removal of hydrogen, often catalyzed by transition metals.

Recent advancements have highlighted the use of various catalysts for these transformations. For instance, nickel(II) catalysts have been employed for the synthesis of polysubstituted quinolines from readily available starting materials. acs.orgacs.org Similarly, ruthenium pincer complexes have proven effective in the acceptorless dehydrogenative coupling (ADC) of alcohols for quinoline synthesis. rsc.org This strategy is advantageous as it produces only hydrogen and water as byproducts. rsc.org Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones also provides a convenient route to a variety of substituted quinolines. acs.org Furthermore, manganese pincer complexes have been utilized in the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-vicinal diols to form quinoxaline (B1680401) derivatives, a related class of N-heterocycles. drugmoneyart.com

The general mechanism of these reactions often involves the oxidation of an alcohol to an aldehyde or ketone, followed by condensation with an amine and subsequent cyclization and aromatization to form the quinoline ring. The use of diols and anilines in acceptorless dehydrogenative condensation, employing heterogeneous catalysts like Pt/Al2O3 and ZnO, has also been explored for the synthesis of indoles and quinolines. nih.gov These methods offer a sustainable pathway to N-heterocycles from simple and abundant precursors. rsc.orgresearchgate.net

One-Pot Synthetic Protocols

One-pot synthetic protocols are highly valued in organic synthesis for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of functionalized quinoline derivatives. These often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to construct the target molecule in a sequential manner.

One such approach involves the copper-catalyzed reaction between isocyanides, aniline, and acetylene (B1199291) dicarboxylate to afford substituted quinoline derivatives in good yields under mild, room temperature conditions. lookchem.com Another strategy utilizes a metal-free, oxonium ion-driven carboamination of alkynes, combining an alcohol, an o-azido aldehyde, and an alkyne with a Lewis acid to form C-C and C-N bonds efficiently. iitb.ac.in This method provides rapid access to a variety of quinoline derivatives. iitb.ac.in

Furthermore, facile and efficient methods for synthesizing quinoline-fused fluorescent dihydro/spiro-quinazolinones have been developed using p-toluene sulfonic acid as a promoter. acs.orgnih.gov These reactions demonstrate the simultaneous formation of both the quinoline and quinazolinone rings in a single step. acs.orgnih.gov The development of such protocols is crucial for the rapid generation of molecular diversity for biological screening and drug discovery programs. nih.gov

Targeted Synthesis of Functionalized 6,7-Dimethoxyquinoline Derivatives

Synthesis of 4-Chloro-6,7-dimethoxyquinoline (B44214) as a Key Intermediate

4-Chloro-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of numerous biologically active molecules. google.com Its preparation is a key step that enables further functionalization at the 4-position of the quinoline ring.

A common synthetic route starts from 3,4-dimethoxyaniline. This starting material undergoes a series of reactions including nitration and reduction to form an aniline compound. This is followed by cyclization with ethyl chloroformate under sodium methoxide (B1231860) conditions to produce the 4-hydroxyquinoline (B1666331) compound. The final step involves chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinoline. google.com

An alternative patented method involves a four-step process starting from 3,4-dimethoxy acetophenone. The sequence includes nitration, condensation with N,N-dimethylformamide dimethyl acetal, reduction and cyclization, and finally, chlorination to obtain the target intermediate. google.com This route is noted for its use of readily available raw materials and suitability for larger-scale preparation. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Yield | Reference |

| 4-hydroxy-6,7-dimethoxyquinoline | Phosphorus oxychloride (POCl₃), Diethylene glycol dimethyl ether | N/A | 4-chloro-6,7-dimethoxyquinoline | 79.2% | google.com |

| 3,4-dimethoxyaniline | Nitration reagents, Iron powder, Ethyl chloroformate, POCl₃ | 4-hydroxy-6,7-dimethoxyquinoline | 4-chloro-6,7-dimethoxyquinoline | Not specified | google.com |

Synthetic Routes to 2,4-Diamino-6,7-dimethoxyquinoline Analogues

The synthesis of 2,4-diamino-6,7-dimethoxyquinoline analogues has been explored in the context of developing inhibitors for biological targets like the histone methyltransferase G9a. The regioselective synthesis of these compounds can be challenging.

One reported approach draws inspiration from the synthesis of prazosin (B1663645) analogues. While specific details for the 6,7-dimethoxyquinoline series are limited in the provided context, the synthesis of related 2,4-diaminoquinazolines often involves a multi-step sequence. This can include the formation of a 2,4-dihydroxyquinazoline intermediate from an appropriately substituted anthranilic acid, followed by chlorination to a 2,4-dichloroquinazoline. Subsequent treatment with ammonia (B1221849) or an amine can then introduce the amino groups at the 2- and 4-positions. The synthesis of the quinoline analogues is noted to be challenging, with few examples in the literature. acs.org

Preparation of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

6,7-Dimethoxy-4-anilinoquinoline derivatives are a significant class of compounds, with many exhibiting potent biological activities. Their synthesis predominantly involves the nucleophilic aromatic substitution of the key intermediate, 4-chloro-6,7-dimethoxyquinoline, with various substituted anilines.

The general procedure consists of reacting 4-chloro-6,7-dimethoxyquinoline with a substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions. nih.gov This reaction typically proceeds over several hours to afford the desired N-aryl-6,7-dimethoxyquinolin-4-amine. The aniline component itself is often synthesized through a multi-step process, for example, by condensing a substituted benzoic acid with 4-nitrobenzene-1,2-diamine, followed by reduction of the nitro group to an amine. nih.gov

| Aniline Derivative | Reaction Conditions | Product | Yield | Reference |

| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 58% | nih.gov |

| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 64% | nih.gov |

| N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | N-(2-(3-iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 60% | nih.gov |

| N-(2-(2-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)amine | Isopropanol, reflux, 5 h | 6,7-Dimethoxy-N-(2-(2-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 74% | nih.gov |

Synthesis of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives

The synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives has been pursued for their potential as anticancer agents. The synthetic strategies typically build the quinoline core and then introduce the desired alkoxy and aryl substituents.

One synthetic route commences with a 2-aminoacetophenone (B1585202) derivative, which is first reacted with a benzoyl chloride to form a benzoyl derivative. This intermediate then undergoes further transformations to construct the quinoline ring system. While the specific cyclization conditions to form the 6,7-dimethoxyquinoline core from this intermediate are not detailed in the provided search results, this approach allows for the introduction of various aryl groups at the 2-position. Subsequent modification at the 4-position would be required to introduce the alkoxy group, likely via a 4-chloro or 4-hydroxy intermediate.

Another approach involves the Skraup quinoline synthesis, reacting a substituted aniline with glycerol to form the quinoline core. For example, 5,6,7-trimethoxyquinoline can be synthesized and then chlorinated. The resulting chloroquinoline can then undergo a Suzuki coupling reaction with a phenylboronic acid to introduce the aryl group. While this example is for a trimethoxyquinoline, similar principles could be applied to the 6,7-dimethoxy series.

Strategies for Modifying the 2-Amino Group

The 2-amino group of the this compound scaffold is a key site for synthetic modification, allowing for the generation of a diverse range of derivatives. The nucleophilic nature of this primary amine enables a variety of chemical transformations, including acylation, sulfonylation, and alkylation, which are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the parent molecule.

Acylation: The reaction of the 2-amino group with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding N-(6,7-dimethoxyquinolin-2-yl)amides. This transformation is crucial for introducing a variety of substituents. For instance, chemoselective acylation has been demonstrated on related amino-quinolinol scaffolds, where reaction conditions can be tuned to favor N-acylation over O-acylation. researchgate.net In the case of 2-amino-8-quinolinol, using an anionic nucleophile generated with a strong base like sodium hydride, followed by reaction with a less reactive acyl imidazolide, selectively produces the C2-amide. researchgate.net This strategy highlights the potential for controlled modification of the 2-amino group even in the presence of other reactive functional groups.

Sulfonylation: Similar to acylation, the 2-amino group can be readily sulfonylated using sulfonyl chlorides in the presence of a base to afford sulfonamide derivatives. This modification is often employed to introduce aryl or alkylsulfonyl groups, which can act as hydrogen bond donors and acceptors, thereby influencing molecular interactions with biological targets. The general reactivity of 2-aminoquinolines suggests that this reaction would proceed efficiently for the 6,7-dimethoxy analogue. researchgate.net

Alkylation: N-alkylation of the 2-amino group introduces alkyl substituents and can convert the primary amine into a secondary or tertiary amine. Reductive alkylation, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method that leaves the charge of the amino group unaltered. nih.gov Another approach is the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation. A one-pot synthetic strategy has been demonstrated for the synthesis of 2-alkylaminoquinolines through a sequential dehydrogenative annulation followed by an N-alkylation reaction, showcasing an efficient route to such derivatives. acs.org

The table below summarizes various strategies for the modification of the 2-amino group on quinoline scaffolds, which are applicable to this compound.

| Modification Strategy | Reagents and Conditions | Product Type | Reference |

| Acylation | Carboxylic acids, EDCI, DMAP | C8-esters of 2-amino-8-quinolinol | researchgate.net |

| Acylation | Acyl imidazolide, NaH | C2-amides of 2-amino-8-quinolinol | researchgate.net |

| N-Alkylation | (2-methyl)allyl bromide, K2CO3 | N-alkylated 4-quinolones | researchgate.net |

| Reductive Alkylation | Carbonyl compound, hydride-donating reducing agent | Secondary or tertiary amines | nih.gov |

| Sequential Annulation/N-Alkylation | Manganese pincer complex, followed by alkylating agent | 2-Alkylaminoquinolines | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical processes. These principles focus on the use of sustainable starting materials, atom-economic reactions, and environmentally benign catalysts and solvents.

Several modern synthetic methods for constructing the 2-aminoquinoline core align with the tenets of green chemistry. These approaches often feature catalytic systems based on earth-abundant metals and aim to minimize waste through high atom economy.

Catalytic Dehydrogenative Coupling: A sustainable synthesis of 2-aminoquinolines has been developed using well-defined, inexpensive, and easy-to-prepare singlet diradical Ni(II)-catalysts. acs.org This method involves a biomimetic dehydrogenative condensation/coupling reaction that produces the desired products in moderate to good yields from readily available starting materials under relatively mild conditions (<100 °C). acs.org Similarly, a phosphine-free manganese pincer complex has been shown to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohol and nitrile to form 2-aminoquinolines. acs.org This acceptorless dehydrogenative annulation is highly atom-economical as it avoids the use of stoichiometric oxidants, generating hydrogen gas as the only byproduct.

One-Pot Syntheses: One-pot procedures are inherently greener as they reduce the number of work-up and purification steps, thereby minimizing solvent and energy consumption. A one-pot synthesis of 2-aminoquinoline derivatives from acetonitrile has been reported. rsc.org This method utilizes α-diaminoboryl carbanions to convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, which then undergo a reductive cyclization in the same reaction vessel to yield the final products. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is another green chemistry tool that can significantly reduce reaction times and energy consumption. While not specifically detailed for this compound, microwave-assisted organic synthesis has been successfully applied to the rapid preparation of other quinoline derivatives, such as 2-vinylquinolines from 2-methylquinolines and aldehydes. nih.gov This suggests the potential for developing microwave-assisted protocols for the synthesis of 2-aminoquinolines.

The following table highlights some green synthetic approaches for the 2-aminoquinoline scaffold.

| Green Chemistry Approach | Catalyst/Reagents | Key Principles | Product Scope | Reference |

| Dehydrogenative Coupling | Singlet diradical Ni(II)-catalysts | Earth-abundant metal catalyst, atom economy | Polysubstituted 2-aminoquinolines | acs.org |

| Dehydrogenative Annulation | Phosphine-free Manganese pincer complex | Earth-abundant metal catalyst, acceptorless, atom economy | 2-Aminoquinolines | acs.org |

| One-Pot Synthesis | α-Diaminoboryl carbanions, reductive cyclization | Reduced work-up, solvent and energy saving | 2-Aminoquinoline derivatives | rsc.org |

Biological Activity Profiling of 6,7 Dimethoxyquinolin 2 Amine Analogues

Broad Spectrum Biological Activities Associated with the Quinoline (B57606) Core

The quinoline scaffold, a fused bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry due to its versatile and wide-ranging pharmacological activities. wisdomlib.orgbiointerfaceresearch.comrsc.org Derivatives of quinoline have demonstrated a remarkable breadth of biological effects, positioning them as privileged structures in drug discovery. nih.govbenthamscience.com The inherent chemical properties of the quinoline nucleus allow for substitutions at various positions, leading to a diverse array of compounds with distinct therapeutic potentials. biointerfaceresearch.com

Extensive research has unveiled that compounds incorporating the quinoline core exhibit significant efficacy across multiple therapeutic areas. wisdomlib.orgrsc.org These activities include, but are not limited to, anticancer, antimicrobial, antimalarial, anti-inflammatory, anticonvulsant, and cardiovascular effects. wisdomlib.orgnih.govbenthamscience.com The presence of the quinoline moiety in both natural products, such as the alkaloid quinine (B1679958), and synthetic drugs underscores its therapeutic importance. biointerfaceresearch.comrsc.org The ability of the quinoline ring system to interact with various biological targets is a key factor driving its broad-spectrum activity. wisdomlib.org For instance, different quinoline derivatives have been shown to exert their effects through mechanisms like enzyme inhibition and disruption of cellular signaling pathways. nih.gov This wide range of biological activities has cemented the quinoline scaffold as a critical pharmacophore in the development of novel therapeutic agents. wisdomlib.orgbiointerfaceresearch.com

Investigating Specific Pharmacological Activities of 6,7-Dimethoxyquinolin-2-amine Derivatives

Derivatives of this compound have emerged as a significant area of focus in oncology research due to their potent and diverse anticancer activities. nih.govglobalresearchonline.net The strategic placement of the dimethoxy groups at the 6 and 7 positions of the quinoline ring, combined with various substitutions at the 2-amino position and other sites, has led to the development of compounds with promising antitumor profiles. nih.govnih.gov These analogues have been investigated for their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation, survival, and metastasis. globalresearchonline.netnih.gov

A prominent mechanism through which 6,7-dimethoxyquinoline (B1600373) derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling. nih.govnih.gov

c-Met: The c-Met proto-oncogene encodes for the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a pivotal role in tumorigenesis and metastasis when dysregulated. nih.gov Several series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met. nih.gov For instance, a series of compounds possessing a benzimidazole (B57391) moiety exhibited significant inhibitory activity against c-Met, with some derivatives showing IC50 values in the low nanomolar range. nih.gov Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling pathways. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another key RTK implicated in the development and progression of various cancers. nih.govmdpi.com Aberrant EGFR signaling can lead to uncontrolled cell proliferation and survival. nih.gov Research has focused on developing dual inhibitors that can target both EGFR and other RTKs like c-Met, as this can be a strategy to overcome drug resistance. nih.gov Derivatives of 4-(2-fluorophenoxy)-7-methoxyquinazoline have been designed and evaluated as dual EGFR/c-Met inhibitors for non-small cell lung cancer (NSCLC). nih.gov

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation by its ligands IGF-1 or IGF-2, promotes cell growth, survival, and migration in both normal and cancerous cells. medchemexpress.com The IGF-1R signaling pathway is a key contributor to tumorigenesis, and its inhibition is a valid therapeutic strategy. mdpi.com Dual inhibition of EGFR and IGF-1R signaling has been shown to lead to enhanced antitumor efficacy, highlighting the potential of developing quinoline-based compounds that can target both of these critical pathways. mdpi.com

Topoisomerase I (TOP1) is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. nih.govmdpi.com The inhibition of TOP1 leads to the accumulation of these breaks, ultimately triggering apoptosis in cancer cells. mdpi.com This makes TOP1 an attractive target for cancer chemotherapy. nih.govmdpi.com

Two novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and synthesized as potential TOP1 inhibitors. nih.gov These compounds were developed based on the structural features required for the stabilization of the TOP1-DNA cleavage complex. nih.gov Several of these derivatives demonstrated potent in vitro anticancer activity against a panel of 60 human cancer cell lines. nih.gov Notably, some of these compounds were found to stabilize the TOP1 cleavage complexes, confirming their mechanism of action as TOP1 inhibitors. nih.gov The flat, polycyclic ring structure of these quinoline derivatives is thought to be essential for intercalation at the TOP1-induced cleavage site, thereby stabilizing the ternary complex and preventing DNA re-ligation. nih.gov

Epigenetic modifications play a crucial role in gene regulation and are often dysregulated in cancer. rsc.orgnih.gov G9a, a histone lysine (B10760008) methyltransferase, is responsible for the methylation of histone H3 at lysine 9 (H3K9), a mark generally associated with transcriptional repression. rsc.orgrsc.org The overexpression of G9a has been observed in various cancers and is often linked to a poor prognosis. rsc.orgnih.gov

In the search for novel G9a inhibitors, researchers have identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as a new and potent chemotype. rsc.orgrsc.org These compounds were designed based on the pharmacophoric features of known G9a inhibitors like BIX-01294, which possesses a 6,7-dimethoxyquinazoline (B1622564) core. rsc.orgnih.gov The substitution of the quinazoline (B50416) core with a quinoline scaffold resulted in compounds that retained excellent potency and high selectivity for G9a. rsc.org Molecular docking studies have provided insights into the binding mode of these quinoline derivatives within the active site of G9a, paving the way for the structure-based design of more potent inhibitors. rsc.org

Derivatives of 6,7-dimethoxyquinoline have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines, demonstrating significant antiproliferative activity. nih.govnih.govresearchgate.net

One study reported the synthesis of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety, which were tested against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines. nih.gov Many of these compounds showed remarkable potency, with some exhibiting IC50 values in the low micromolar range. nih.gov

Another investigation focused on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors and evaluated their activity against the NCI-60 cancer cell line panel. nih.gov One of the most potent compounds displayed a full panel GI50 MG-MID of 1.26 μM, with particular sensitivity observed in colon cancer, leukemia, and melanoma cell lines. nih.gov

Furthermore, 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs have been synthesized and evaluated for their anticancer activity. nih.gov One of the most promising compounds from this series exhibited highly selective and potent inhibitory activity against the MDA-MB-435 melanoma cell line in the NCI's 60 human tumor cell line panel. nih.gov

The tables below summarize the in vitro anticancer activity of selected 6,7-dimethoxyquinoline analogues from various studies.

| Compound | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

|---|---|---|---|---|

| 12a | 0.145 ± 0.012 | 10.3 ± 1.1 | 12.5 ± 1.3 | 8.9 ± 0.9 |

| 12b | 0.098 ± 0.010 | 7.8 ± 0.8 | 9.1 ± 1.0 | 6.5 ± 0.7 |

| 12n | 0.030 ± 0.008 | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |

| Cabozantinib (B823) | 0.005 ± 0.001 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Compound | Leukemia | Colon Cancer | Melanoma | Overall (Full Panel) |

|---|---|---|---|---|

| 14e | 1.58 | 1.45 | 1.32 | 1.86 |

| 14f | 1.35 | 1.21 | 1.15 | 1.62 |

| 14m | 0.904 | 0.875 | 0.926 | 1.26 |

Neuropharmacological Investigations

The quinoline scaffold is a key component in the development of neurologically active agents. Analogues of this compound have been investigated for their potential to interact with various targets within the central nervous system, including specific neurotransmitter receptors and key enzymes involved in neuronal signaling.

Apamin-sensitive, small-conductance calcium-activated potassium channels (SKCa or KCa2 channels) are crucial in regulating neuronal excitability and firing patterns. scbt.comnih.gov The bee venom toxin apamin (B550111) is a potent blocker of these channels. nih.govsemanticscholar.org The distinct pharmacology of SK channels makes them attractive therapeutic targets for conditions involving neuronal hyperexcitability. semanticscholar.org

Research has focused on developing non-peptidic molecules that can mimic the action of apamin. nih.gov In this context, a series of polyaminoquinoline compounds were designed and synthesized to act as blockers of the SKCa channel. nih.gov These structures were engineered to replicate the spatial arrangement of key amino acid residues in apamin. nih.gov Pharmacological testing on cultured rat sympathetic neurons revealed that bis-aminoquinoline derivatives are potent blockers of the SKCa channel-mediated after-hyperpolarization (AHP). nih.gov Notably, the study found that these bis-aminoquinoline derivatives were significantly more potent as channel blockers than corresponding guanidine-based compounds. nih.gov This highlights the potential of the aminoquinoline scaffold in modulating apamin-sensitive sites.

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. While NO is vital for many physiological processes, its overproduction by nNOS is implicated in neurodegenerative diseases. researchgate.netrsc.org Consequently, selective inhibition of nNOS is a significant goal in neuropharmacology.

Analogues based on the 2-aminoquinoline (B145021) scaffold have shown considerable promise as bioavailable nNOS inhibitors. researchgate.netrsc.org Early lead compounds in this class, however, suffered from low potency against human nNOS, poor selectivity over the endothelial isoform (eNOS), and off-target binding to other central nervous system receptors. researchgate.netrsc.org

Subsequent research aimed to improve these properties by modifying the 2-aminoquinoline structure. Two main strategies were employed: truncating the original scaffold and introducing hydrophilic groups to the 7-position. rsc.org These modifications were intended to promote interaction with a human nNOS-specific histidine residue (His342) and disrupt the lipophilic pharmacophore responsible for off-target binding. rsc.org

The research led to the following key findings:

Benzonitrile (B105546) derivatives conferred the best inhibition of both rat and human nNOS. rsc.org

Introducing a hydrophobic substituent next to the cyano group on the benzonitrile ring significantly improved isoform selectivity. rsc.org

Methylation of the aminoquinoline core also considerably enhanced selectivity. rsc.org

These structural modifications successfully improved human nNOS potency and selectivity while importantly preserving cell permeability and reducing undesirable off-target CNS binding. rsc.org

| Structural Modification | Observed Effect on Activity/Selectivity |

|---|---|

| Introduction of benzonitrile groups | Conferred the best rat and human nNOS inhibition. rsc.org |

| Addition of a hydrophobic substituent adjacent to the cyano group | Considerably improved isoform selectivity. rsc.org |

| Methylation of the aminoquinoline core | Considerably improved isoform selectivity. rsc.org |

| Introduction of hydrophilic groups at the 7-position | Aimed to reduce off-target binding and promote interaction with human nNOS-specific His342. rsc.org |

Antimicrobial Research

The quinoline ring is a foundational structure in many antimicrobial agents. researchgate.netbiointerfaceresearch.com Analogues sharing the core structure of this compound have been explored for their activity against a range of pathogenic bacteria and fungi.

Derivatives of quinoline and the related quinazoline scaffold have demonstrated notable antibacterial properties. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel 6,7-dimethoxyquinazoline derivatives were screened for efficacy against several bacterial strains, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The results showed that many of the synthesized compounds exhibited equipotent efficacy when compared to standard antibacterial agents, with microbial inhibition concentrations (MIC) in the range of 3.12–12.5 μg/mL. nih.gov Another study on 7-substituted quinoline-3-carboxamide (B1254982) derivatives also reported encouraging antibacterial results against P. aeruginosa and Bacillus subtilis.

| Compound Class | Bacterial Strains Tested | Reported Activity (MIC) |

|---|---|---|

| 6,7-Dimethoxyquinazoline derivatives | Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae | 3.12–12.5 μg/mL nih.gov |

| Quinolinequinones | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Significant growth inhibition against Gram-positive strains. |

In addition to antibacterial effects, quinoline-based compounds have been investigated for their potential to combat fungal infections. The same study that evaluated 6,7-dimethoxyquinazoline derivatives for antibacterial activity also tested them against the fungi Candida albicans and Aspergillus clavatus. nih.gov The compounds demonstrated notable antifungal potency, with MIC values comparable to those observed in the antibacterial screens (3.12–12.5 μg/mL). nih.gov

Similarly, research on quinolinequinones showed that certain analogues were as effective as the reference drug Clotrimazole against Candida albicans and also displayed inhibitory activity against Candida tropicalis.

| Compound Class | Fungal Strains Tested | Reported Activity (MIC) |

|---|---|---|

| 6,7-Dimethoxyquinazoline derivatives | Candida albicans, Aspergillus clavatus | 3.12–12.5 μg/mL nih.gov |

| Quinolinequinones | Candida albicans, Candida parapsilosis, Candida tropicalis | Activity comparable to Clotrimazole against C. albicans. |

Anti-Inflammatory Research

Quinoline-based molecules are being actively explored as anti-inflammatory agents, targeting key enzymes and pathways in the inflammatory cascade. researchgate.netnih.gov The anti-inflammatory effects of these derivatives often depend on the specific substituents on the quinoline ring. researchgate.netnih.gov For example, quinolines with a carboxamide moiety have shown antagonism at the TRPV1 receptor, while those with a carboxylic acid group can inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Structurally similar compounds, specifically 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory potential. researchgate.net In an in vitro assay measuring the inhibition of protein denaturation, these compounds exhibited good anti-inflammatory activity. researchgate.net One derivative, in particular, showed the highest activity in the series with an IC50 value of 1.772 µg/mL, which was comparable to the standard drug diclofenac (B195802) sodium. researchgate.net This suggests that the 6,7-dimethoxy substitution pattern on a quinoline-like core is a promising feature for developing novel anti-inflammatory agents.

| Compound | Activity Metric | Result |

|---|---|---|

| Compound 4 (unspecified aryl amino group) | IC50 value (Protein Denaturation Method) | 1.772 µg/mL researchgate.net |

| Diclofenac Sodium (Reference) | IC50 value (Protein Denaturation Method) | Reported as comparable |

Antiviral Research

The quinoline and its bioisostere, the quinazoline nucleus, have been investigated for a range of pharmacological activities, including their potential as antiviral agents. researchgate.net Research into structurally related heterocyclic systems has identified compounds with activity against various viruses. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which can be considered analogues, have shown selective efficacy against coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The mechanism of action for some antiviral compounds related to this structural class involves the inhibition of viral replication by targeting viral enzymes or host-cell factors necessary for the virus life cycle. actanaturae.runih.gov For example, the approved anti-influenza drug favipiravir (B1662787) acts on the RNA-dependent RNA polymerase (RdRp) after being converted to its active metabolite, favipiravir-4-ribofuranosyl-5'-triphosphate (T-705-RTP). actanaturae.ru While broad antiviral activity is a known feature of the wider quinoline and quinazoline families, specific studies focusing on this compound analogues for antiviral applications are an area of ongoing investigation. researchgate.netresearchgate.net

Antimalarial Research

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with historical drugs like chloroquine (B1663885) and quinine setting the precedent for its importance. researchgate.nete-century.us Analogues of this compound, particularly 6,7-dimethoxyquinazoline-2,4-diamines, have been systematically explored for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

In an extensive study, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated to establish structure-activity relationships. researchgate.net This research led to the discovery of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (designated as SSJ-717), which demonstrated high antimalarial activity and was identified as a promising lead compound. researchgate.net The presumed mechanism for many 4-aminoquinoline (B48711) derivatives involves accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme by inhibiting the formation of hemozoin (β-haematin). e-century.usnih.gov Structure-activity relationship studies have shown that modifications to the substituents at the 2- and 4-positions of the 6,7-dimethoxyquinazoline skeleton significantly impact antimalarial potency. researchgate.net

Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic drugs from cells. nih.govmdpi.com The modulation of P-gp activity is a significant strategy to overcome MDR. mdpi.com Certain compounds incorporating a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) moiety, a structure related to 6,7-dimethoxyquinoline, have been identified as P-gp inhibitors. One such compound, XR9576 (Tariquidar), is a potent P-gp modulator. nih.gov The mechanism of these modulators can involve competitive or noncompetitive inhibition of the transporter, thereby preventing the efflux of co-administered anticancer drugs and restoring their therapeutic efficacy in resistant tumors. mdpi.comnih.gov Research in this area aims to develop dual-activity compounds that can both exert their own cytotoxic effects and inhibit P-gp to sensitize resistant cancer cells to other therapies. mdpi.com

Alpha-1 Adrenoceptor Antagonism

Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been extensively studied as highly potent and selective antagonists of the alpha-1 adrenoceptor. nih.gov These receptors are involved in the sympathetic regulation of vascular tone, and their blockade leads to vasodilation, making them a target for antihypertensive agents. elifesciences.org

A series of these compounds displayed exceptionally high in vitro binding affinities for alpha-1 adrenoceptors, with Ki values in the nanomolar and even picomolar range. nih.gov Notably, they exhibited a high degree of selectivity, with affinity for alpha-1 adrenoceptors being at least 10,000 times greater than for alpha-2 adrenoceptors. nih.gov The compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline proved to be one of the most potent members of this series, with a Ki of 0.14 nM. nih.gov In functional assays using rabbit pulmonary artery, this compound acted as a potent competitive antagonist of noradrenaline-mediated vasoconstriction, being approximately 20 times more active than the well-known alpha-1 blocker, prazosin (B1663645). nih.gov The antihypertensive activity of these quinoline derivatives was confirmed in spontaneously hypertensive rats, where they produced significant and sustained reductions in blood pressure upon oral administration. nih.gov

| Compound | α1 Binding Affinity (Ki, nM) | α1/α2 Selectivity Ratio | Antihypertensive Activity (SHR rats) |

| Prazosin | 2.6 | >10,000 | Effective |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 0.14 | >10,000 | Favorable overall profile, effective |

| Various 2,4-diamino-6,7-dimethoxyquinoline derivatives | 0.1 - 10 | >10,000 | Effective, at least equivalent to prazosin |

This table presents a summary of findings on the alpha-1 adrenoceptor antagonist activity of 6,7-dimethoxyquinoline analogues. nih.gov

Sphingosine (B13886) Kinases Inhibition

Sphingosine kinases (SKs), which exist in two isoforms (SK1 and SK2), are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. nih.govfrontiersin.org The SK/S1P pathway is implicated in numerous cellular processes, including proliferation, survival, and inflammation, and its dysregulation is linked to cancer. frontiersin.orgresearchgate.net Consequently, SK inhibitors are being pursued as potential therapeutic agents. nih.gov

While many known SK inhibitors are lipid-like molecules, research has expanded to non-lipid scaffolds. researchgate.net A modeling approach was used to enhance the SK1 inhibition of a quinoline-5,8-dione framework, which is structurally related to 6,7-dimethoxyquinoline. researchgate.net Studies on FTY720 (Fingolimod) and its analogues have revealed that these compounds can act as SK1 inhibitors, with some binding to a putative allosteric site on the enzyme. nih.govnih.govstrath.ac.uk This allosteric modulation can enhance an autoinhibitory effect on SK1 activity. nih.gov The exploration of quinoline-based structures as direct or allosteric inhibitors of sphingosine kinases represents an active area of drug discovery.

VEGFR2 Binding Affinity Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.govcabidigitallibrary.org The inhibition of VEGFR-2 signaling is a validated and promising strategy for cancer treatment, as it can starve tumors of the blood supply needed for their growth and metastasis. researchgate.netnih.gov

A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed, synthesized, and evaluated as potent inhibitors of VEGFR-2 kinase. researchgate.net Several of these compounds demonstrated significant inhibitory activity, with IC50 values in the low nanomolar range, indicating high binding affinity. researchgate.net For example, one of the most potent compounds exhibited a VEGFR-2 IC50 value of 0.016 µM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 0.021 µM). researchgate.net These compounds also showed potent antiproliferative effects against human cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer). researchgate.net Molecular docking studies suggest that these analogues bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, explaining their inhibitory action. researchgate.net

| Compound | VEGFR-2 Inhibition (IC50, µM) | Antiproliferative Activity (Hep-G2, IC50, µM) | Antiproliferative Activity (MCF-7, IC50, µM) |

| Sorafenib (Reference) | 0.021 ± 0.004 | - | - |

| Compound 14b | 0.016 ± 0.002 | Low micromolar range | Low micromolar range |

| Methylbenzamide compound 27 | 0.016 ± 0.002 | - | - |

This table highlights the potent VEGFR-2 inhibitory and antiproliferative activities of representative 6,7-dimethoxyquinazoline analogues. researchgate.net

Biological Target Identification and Validation

Research on analogues of this compound has led to the identification and validation of several key biological targets relevant to various disease states.

One of the most clearly validated targets is the alpha-1 adrenergic receptor . The high binding affinity (Ki values in the sub-nanomolar range) and functional antagonism demonstrated by 2,4-diamino-6,7-dimethoxyquinoline derivatives, coupled with their in vivo antihypertensive effects, strongly validate this receptor as a primary target for this class of compounds. nih.gov

Another significant target is the histone lysine methyltransferase G9a . In the search for novel chemotypes for G9a inhibitors, a 2,4-diamino-6,7-dimethoxyquinoline scaffold was identified as a new core structure that retains excellent potency and high selectivity. nih.govrsc.org G9a is involved in epigenetic regulation and is aberrantly regulated in diseases like cancer, making it a valuable therapeutic target. nih.govscispace.com The ability of these quinoline derivatives to inhibit G9a validates it as a molecular target for this chemical series.

For infectious diseases, the malaria parasite Plasmodium falciparum has been validated as a target. The potent in vitro activity of 6,7-dimethoxyquinazoline-2,4-diamines against the parasite confirms their potential as antimalarial agents. researchgate.net

In the field of oncology, VEGFR-2 kinase has been identified as a major target. The demonstration that 6,7-dimethoxyquinazoline analogues can inhibit VEGFR-2 with low nanomolar IC50 values and block the proliferation of cancer cells validates this kinase as a target for antiangiogenic therapy using this scaffold. researchgate.net

Finally, P-glycoprotein (P-gp) has been identified as a target for modulating multidrug resistance. The inhibitory activity of structurally related compounds on P-gp-mediated efflux validates this transporter as a target for overcoming drug resistance in cancer. nih.govmdpi.com

Mechanistic Investigations of 6,7 Dimethoxyquinolin 2 Amine Mediated Biological Effects

Cellular and Molecular Pathways Targeted by 6,7-Dimethoxyquinolin-2-amine Derivatives

Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have been shown to target critical pathways involved in cell growth, proliferation, and gene regulation. Two significant pathways identified are the HGF/c-Met signaling pathway and the epigenetic regulation machinery involving histone methylation.

HGF/c-Met Signaling Pathway : A series of 6,7-dimethoxy-4-anilinoquinolines incorporating a benzimidazole (B57391) moiety have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. nih.gov The hepatocyte growth factor (HGF)/c-Met signaling pathway is vital for cell proliferation, survival, and motility. nih.gov Its deregulation through amplification or mutation is a known driver in tumorigenesis and metastasis. nih.gov By inhibiting c-Met, these quinoline (B57606) derivatives can block the downstream activation of several oncogenic cascades, including the RAS-RAF-MEK-ERK axis and the PI3K-AKT-mTOR pathway, thereby exerting antitumor effects. nih.gov

Epigenetic Regulation : Certain 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of G9a, a histone-lysine N-methyltransferase (HKMT). nih.gov G9a is a key enzyme in epigenetic control, primarily responsible for the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9me1 and H3K9me2). nih.gov These methylation marks are generally associated with a repressed chromatin state. Overexpression of G9a is observed in various cancers and is linked to poor prognosis. nih.gov By inhibiting G9a, these quinoline compounds can alter gene expression patterns, potentially reactivating tumor suppressor genes and impeding cancer progression. nih.gov

Enzyme Inhibition Mechanisms

The therapeutic effects of this compound derivatives are often directly linked to their ability to inhibit specific enzymes. The primary mechanisms observed are competitive inhibition, where the compound competes with the enzyme's natural substrate for binding to the active site. nih.govomicsonline.org

Histone Methyltransferase Inhibition : The 2,4-diamino-6,7-dimethoxyquinoline derivatives that inhibit G9a function as substrate-competitive inhibitors. nih.gov They are designed to mimic the substrate and bind to the substrate-binding pocket of the enzyme's SET (Su(var), E(z) and Trithorax) domain. This binding prevents the natural histone substrate from accessing the active site, thereby blocking the transfer of methyl groups. nih.gov Molecular modeling suggests that key interactions, such as salt bridges and hydrogen bonds between the quinoline core and specific amino acid residues like Asp1088 and Asp1083 in the G9a pocket, are crucial for this inhibitory activity. nih.gov

Tyrosine Kinase Inhibition : In the case of c-Met inhibition, 6,7-dimethoxy-4-anilinoquinoline derivatives act as ATP-competitive inhibitors. nih.gov They bind to the ATP-binding site within the kinase domain of the c-Met receptor. This occupation of the ATP pocket prevents the binding and hydrolysis of ATP, which is necessary for the autophosphorylation and activation of the receptor. nih.gov This action effectively halts the downstream signaling cascade. Similarly, quinazoline (B50416) derivatives with a 6,7-dimethoxy substitution pattern have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are also tyrosine kinases. researchgate.net These compounds also function by competitively binding to the ATP-binding site of the kinase domains. researchgate.net

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| 2,4-Diamino-6,7-dimethoxyquinolines | G9a (Histone Methyltransferase) | Substrate-Competitive | Binds to the substrate pocket, preventing histone methylation. nih.gov |

| 6,7-Dimethoxy-4-anilinoquinolines | c-Met (Tyrosine Kinase) | ATP-Competitive | Binds to the ATP-binding site, blocking receptor activation. nih.gov |

| 6,7-Dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amines | EGFR/HER2 (Tyrosine Kinases) | ATP-Competitive | Acts as a dual inhibitor, blocking signaling from both receptors. researchgate.net |

Receptor Interaction Dynamics

Beyond intracellular enzymes, derivatives of this compound can also target cell surface receptors, modulating their function through direct binding.

Adrenergic Receptor Antagonism : A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives have demonstrated high affinity and selectivity for α1-adrenoceptors, acting as potent antagonists. nih.gov These compounds compete with endogenous catecholamines like noradrenaline for binding to the receptor. One of the most potent compounds in this series, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, exhibited a very high binding affinity (Ki = 0.14 nM) and was significantly more active than the established α1-antagonist prazosin (B1663645). nih.gov The interaction is believed to be stabilized by the protonation of the N-1 position of the quinoline ring at physiological pH, which is a key pharmacophore for α1-adrenoceptor recognition. nih.gov

Receptor Tyrosine Kinase Interaction : As mentioned previously, 6,7-dimethoxy-4-anilinoquinolines interact directly with the c-Met receptor. nih.gov Molecular docking studies have elucidated the dynamics of this interaction, showing that the quinoline scaffold fits into the ATP-binding pocket. Specific hydrogen bonds form between the quinoline ring and key residues in the hinge region of the kinase domain, anchoring the inhibitor and preventing the conformational changes required for receptor activation. nih.gov

DNA Binding and Interference Mechanisms

The quinoline scaffold is a well-known pharmacophore capable of interacting with DNA and related enzymes, a mechanism that can contribute to anticancer activity. researchgate.netarabjchem.org While direct DNA intercalation by this compound itself is not extensively documented, related quinoline derivatives exert their effects through such mechanisms.

DNA Intercalation : Some quinoline-based anticancer agents function by inserting themselves between the base pairs of the DNA double helix. arabjchem.org This intercalation distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netarabjchem.org

Topoisomerase Inhibition : Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and repair. researchgate.net Many quinoline derivatives function as topoisomerase poisons, stabilizing the transient complex formed between the enzyme and DNA. researchgate.netarabjchem.org This leads to the accumulation of DNA strand breaks, which triggers a DNA damage response and can induce apoptosis in rapidly dividing cancer cells. researchgate.net For instance, studies on brominated quinoline derivatives have demonstrated inhibitory activity against human topoisomerase I. nih.gov This suggests that the broader quinoline class, including potentially 6,7-dimethoxy substituted analogs, may interfere with this critical DNA-modulating enzyme. nih.gov

Oxidative Stress Induction as a Mechanism of Action

The balance between oxidants and antioxidants, known as redox homeostasis, is critical for cell survival. Cancer cells often exhibit a state of increased intrinsic oxidative stress, making them more vulnerable to agents that further elevate reactive oxygen species (ROS). nih.govmdpi.com The induction of oxidative stress is a known mechanism of action for several anticancer drugs. nih.govmdpi.com

While some dihydroquinoline derivatives have been developed as potent antioxidants that protect against oxidative stress, nih.gov other quinoline-based anticancer agents are thought to function, at least in part, by inducing cytotoxic levels of ROS. nih.govsemanticscholar.org The generation of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cell death. semanticscholar.org This pro-oxidant activity can result from the metabolic processing of the drug or through the inhibition of cellular antioxidant systems. mdpi.com Although specific studies detailing oxidative stress induction by this compound are not prominent, it remains a plausible mechanism of action given the chemical nature of the quinoline scaffold and its established role in redox cycling in other contexts.

PI3K/mTOR Pathway Modulation by Related Quinoline Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govnih.govmdpi.com Numerous studies have demonstrated that the quinoline scaffold is a privileged structure for the development of PI3K and/or mTOR inhibitors. nih.govnih.govresearchgate.net

Dual PI3K/mTOR Inhibition : The structural similarity between the ATP-binding sites of PI3K and mTOR has enabled the design of dual inhibitors. nih.govcore.ac.uk Quinoline-based compounds have been successfully developed to target both kinases simultaneously. researchgate.net This dual-inhibition strategy can be more effective than targeting a single kinase, as it can overcome feedback mechanisms that often lead to resistance when only mTOR is inhibited. researchgate.net For example, inhibiting mTORC1 can lead to a feedback activation of PI3K, but this is negated by a dual inhibitor. researchgate.net

mTOR Inhibition : A novel quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor that disrupts the entire PI3K-Akt-mTOR signaling cascade. nih.gov It functions as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down mTOR-dependent functions and inducing apoptosis in leukemia cells. nih.gov

Given that the HGF/c-Met pathway, targeted by 6,7-dimethoxy-4-anilinoquinolines, signals directly to the PI3K/Akt/mTOR cascade, the modulation of this pathway is an integral part of the mechanistic action of these specific derivatives as well. nih.gov

Structure Activity Relationship Sar and Design Principles for 6,7 Dimethoxyquinolin 2 Amine Derivatives

General Principles of SAR for Quinoline-Based Pharmacophores

The biological activity of quinoline-based compounds is intrinsically linked to their ability to interact with specific biological targets. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid scaffold that can be functionalized at various positions to optimize these interactions. General SAR principles for quinoline pharmacophores reveal that substitutions at positions 2, 4, 6, 7, and 8 are particularly crucial for modulating activity.

For instance, in the context of antimalarial agents like chloroquine (B1663885), a 7-chloro substituent and a basic aminoalkyl side chain at the 4-position are essential for activity. In anticancer applications, the 4-anilinoquinoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, where the aniline (B41778) moiety interacts with the hydrophobic pocket of the kinase domain. The quinoline nitrogen (N-1) often acts as a hydrogen bond acceptor, a key interaction for binding to many biological targets. The planarity of the bicyclic system facilitates intercalation with DNA or stacking interactions within protein binding sites, a mechanism relevant for certain anticancer and antimicrobial activities. The specific electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can dramatically alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule.

Impact of Substituent Position and Nature on Biological Activity

The presence of methoxy (B1213986) groups at the C-6 and C-7 positions of the quinoline ring is a common feature in many biologically active molecules, particularly in the realm of oncology. These electron-donating groups can significantly influence the electronic distribution of the quinoline system and provide specific hydrogen bonding opportunities, thereby enhancing target affinity and modulating the pharmacological profile.

In the development of topoisomerase I (TOP1) inhibitors, the 6,7-dimethoxy substitution pattern was conserved from known poisons, as these groups are reported to form crucial hydrogen bonds with the Asn722 residue in the binding pocket of the TOP1-DNA complex. Similarly, in the design of inhibitors for the G9a methyltransferase, a key enzyme in epigenetics, the 6,7-dimethoxy arrangement on the quinoline (or the related quinazoline) scaffold is critical for potent inhibitory activity. Derivatives like the 2,4-diamino-6,7-dimethoxyquinoline have shown excellent potency against G9a, highlighting that the dimethoxy functionality plays a vital role in binding, even though they don't appear to form direct interactions with the enzyme in some models.

Table 1: Biological Activity of Representative 6,7-Dimethoxyquinoline (B1600373) Derivatives

The 2-amino group on the quinoline scaffold serves as a critical interaction point and a versatile handle for synthetic modification. Its basicity and hydrogen-bonding capability can be pivotal for target engagement. In the context of 6,7-dimethoxyquinoline, the presence of an amino group at the C-2 position, often in combination with another amino group at C-4, has been shown to be a key feature for potent inhibition of the G9a methyltransferase.

While direct modifications to the 2-amino group of 6,7-dimethoxyquinolin-2-amine are not extensively detailed in the provided literature, SAR studies on the broader class of 2-aminoquinolines provide valuable insights. Modifications typically involve N-alkylation, N-arylation, or acylation to probe the steric and electronic requirements of the binding site. For instance, converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger heterocyclic system, can modulate properties like lipophilicity, basicity, and the ability to form specific hydrogen bonds, thereby fine-tuning the compound's activity and selectivity. The identification of 2,4-diamino-6,7-dimethoxyquinoline as a potent G9a inhibitor suggests that the 2-amino group likely participates in a key interaction within the enzyme's active site, and its modification could lead to altered potency or selectivity.

The 4-position of the quinoline ring is one of the most frequently modified sites for tuning biological activity. For derivatives of 6,7-dimethoxyquinoline, substitutions at C-4 have yielded potent inhibitors of various enzymes, particularly protein kinases. The 4-anilino (4-phenylamino) substituent is a classic pharmacophore that anchors the molecule in the ATP-binding site of many kinases, with the quinoline N-1 atom typically forming a hydrogen bond to the hinge region of the enzyme.

Detailed SAR studies on a series of 4-anilino-6,7-dimethoxyquinolines as c-Met inhibitors revealed several key principles:

Aniline Ring Substitution: The position and electronic nature of substituents on the aniline ring are critical. A para-fluoro substituent (compound 12c ) was 11-fold more potent than a meta-fluoro substituent, while an ortho-fluoro group diminished activity, indicating a specific spatial and electronic requirement in the binding pocket.

Bulky Groups: The introduction of larger moieties, such as a benzimidazole (B57391) group attached to the aniline ring, can lead to highly potent compounds (e.g., 12n , IC50 = 0.030 µM), suggesting the presence of an additional binding pocket that can be exploited for enhanced affinity.

Alkoxy Substituents: Replacing the anilino group with 4-alkoxy substituents has been explored for developing topoisomerase I inhibitors. This modification aims to position an oxygen atom to form a hydrogen bond with key residues like Arg364, mimicking the binding mode of established inhibitors.

Table 2: SAR of 4-Position Substitutions on 6,7-Dimethoxyquinoline Core against c-Met Kinase

For example, preliminary SAR analysis of certain quinoline derivatives suggested that bulky substituents at the 7-position facilitated antiproliferative activity. While this refers to the pyridine ring, it underscores the principle that steric bulk can be beneficial. In other studies, the introduction of groups at the 8-position via C-H activation has been used to synthesize novel fluorescent probes, demonstrating that this position is synthetically accessible for creating derivatives with new properties. In the context of antimalarial 8-aminoquinolines, substitutions on the quinoline nucleus are known to modulate both efficacy and toxicity. While specific studies on peripheral substitutions for the this compound core are limited, the general principle holds that modifying these positions can fine-tune the compound's properties, potentially improving its drug-like characteristics or introducing new target interactions.

Pharmacophore Elucidation for Target-Specific Activities